4-Amino-3-bromo-5-nitrobenzonitrile
Overview
Description
4-Amino-3-bromo-5-nitrobenzonitrile is an organic compound with the molecular formula C7H4BrN3O2 It is a derivative of benzonitrile, characterized by the presence of amino, bromo, and nitro functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-3-bromo-5-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 4-amino-3-bromobenzonitrile. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the desired nitro compound.
Another method involves the bromination of 4-amino-5-nitrobenzonitrile. This reaction uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically conducted in an inert solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration or bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and safety.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-bromo-5-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and nitro groups can participate in nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The amino group can be oxidized to a nitro group or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nitration: Concentrated sulfuric acid and nitric acid at low temperatures.
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Amino-3-bromo-5-aminobenzonitrile.
Oxidation: 4-Nitro-3-bromo-5-nitrobenzonitrile.
Scientific Research Applications
4-Amino-3-bromo-5-nitrobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the development of advanced materials, such as polymers and dyes.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicinal Chemistry: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-Amino-3-bromo-5-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like amino, bromo, and nitro allows it to form various interactions, including hydrogen bonding, halogen bonding, and electrostatic interactions, which contribute to its biological activity.
Comparison with Similar Compounds
4-Amino-3-bromo-5-nitrobenzonitrile can be compared with other similar compounds, such as:
4-Amino-3-bromo-5-chlorobenzonitrile: Similar structure but with a chlorine atom instead of a nitro group.
2-Amino-3-bromo-5-nitrobenzonitrile: Similar structure but with the amino group in a different position.
4-Amino-3-bromo-5-aminobenzonitrile: Similar structure but with an additional amino group instead of a nitro group.
Properties
IUPAC Name |
4-amino-3-bromo-5-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-1-4(3-9)2-6(7(5)10)11(12)13/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFJPTGXTQYIPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604895 | |
Record name | 4-Amino-3-bromo-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50604895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239720-33-2 | |
Record name | 4-Amino-3-bromo-5-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1239720-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3-bromo-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50604895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3-bromo-5-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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